11H-dibenzo[b,e][1,4]dioxepin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-benzo[b][1,4]benzodioxepin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-5-6-11-9(7-10)8-15-12-3-1-2-4-13(12)16-11/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCNTUPSRJPPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)OC3=CC=CC=C3O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 11h Dibenzo B,e Dioxepin 2 Amine and Its Advanced Analogs
Retrosynthetic Analysis of the 11H-dibenzo[b,e]nih.govthieme-connect.dedioxepin-2-amine Framework
A logical retrosynthetic analysis of 11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin-2-amine reveals several key disconnections that form the basis for its synthesis. The primary disconnection of the seven-membered dioxepin ring can be envisioned through the ether linkages. This leads to two main precursor fragments: a catechol derivative and a suitably substituted aromatic compound.
The amine functional group at the 2-position can be introduced either before or after the formation of the dibenzo[b,e] nih.govthieme-connect.dedioxepin core. A common strategy involves the introduction of a nitro group at the desired position, which can then be reduced to the corresponding amine in a later step. This approach is often advantageous as the nitro group is a strong electron-withdrawing group that can facilitate certain cyclization reactions.
Therefore, a plausible retrosynthetic pathway would involve the disconnection of the dibenzo[b,e] nih.govthieme-connect.dedioxepin-2-amine to a nitro-substituted dibenzo[b,e] nih.govthieme-connect.dedioxepin. This intermediate can then be further disconnected at the ether linkages, leading to simpler, commercially available or readily synthesized starting materials such as a nitrocatechol and a dihalobenzene or a halophenol and a halonitrobenzene. An alternative disconnection involves breaking the C-C bond of one of the benzene (B151609) rings, which is a strategy employed in syntheses involving intramolecular Friedel-Crafts reactions.
Classical and Established Synthetic Routes to the Core Structure
The traditional synthesis of the dibenzo[b,e] nih.govthieme-connect.dedioxepin core relies on well-established organic reactions, primarily focusing on the formation of the ether linkages that constitute the seven-membered ring.
Ring-Closing Reactions for Dioxepin Formation
One of the most classical methods for the formation of the dibenzo[b,e] nih.govthieme-connect.dedioxepin ring is the Ullmann condensation . This copper-catalyzed reaction involves the coupling of a phenol (B47542) with an aryl halide. In the context of 11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin synthesis, this can be an intramolecular cyclization of a 2-(2-halophenoxy)phenol derivative or an intermolecular reaction between a catechol and a 1,2-dihalobenzene. thieme-connect.dewikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org
Another established method is the intramolecular Friedel-Crafts acylation . researchgate.net This approach involves the cyclization of a carboxylic acid derivative, such as a 2-(phenoxymethyl)benzoic acid, in the presence of a strong acid catalyst to form a dibenzo[b,e]oxepin-11(6H)-one. researchgate.net This ketone intermediate can then be further modified to obtain the desired 11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin framework.
| Reaction Type | Key Reagents | Conditions | Reference |
| Ullmann Condensation | Copper catalyst, Base | High temperature | thieme-connect.dewikipedia.org |
| Intramolecular Friedel-Crafts Acylation | Strong acid (e.g., PPA, AlCl3) | Heat | researchgate.net |
Functionalization Strategies for Amine Introduction
The introduction of the amine group at the 2-position of the 11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin framework is typically achieved through a two-step process: nitration followed by reduction .
Aromatic nitration, using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the dibenzo[b,e] nih.govthieme-connect.dedioxepin core. The position of nitration is directed by the existing substituents on the aromatic rings. For the synthesis of the 2-amino derivative, a precursor with appropriate directing groups would be chosen to favor nitration at the desired position.
Once the nitro group is in place, it can be readily reduced to the amine group using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using metals such as tin or iron in acidic media. nih.gov
| Functionalization Step | Key Reagents | Product | Reference |
| Nitration | HNO3, H2SO4 | 2-Nitro-11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin | nih.gov |
| Reduction | H2, Pd/C or Sn/HCl | 11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin-2-amine | nih.gov |
Modern and Emerging Synthetic Approaches
More recent synthetic methodologies have focused on the use of transition metal catalysis to achieve the construction of the dibenzo[b,e] nih.govthieme-connect.dedioxepin ring with greater efficiency, milder reaction conditions, and improved functional group tolerance.
Catalytic Methods for Dioxepin Ring Construction
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have been adapted for the formation of the ether linkages in the dioxepin ring. semanticscholar.org This method allows for the intramolecular cyclization of a suitably substituted precursor containing a phenol and an aryl halide under milder conditions than the traditional Ullmann condensation. The choice of palladium catalyst and ligand is crucial for achieving high yields. mdpi.com
Another modern approach is ring-closing metathesis (RCM) , which has been utilized for the synthesis of various medium-sized rings, including oxepines. researchgate.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the cyclization of a diene precursor to form the seven-membered ring.
| Catalytic Method | Catalyst | Precursor Type | Reference |
| Buchwald-Hartwig Etherification | Palladium catalyst, Ligand | Phenol and Aryl Halide containing precursor | semanticscholar.org |
| Ring-Closing Metathesis | Ruthenium catalyst (e.g., Grubbs' catalyst) | Diene precursor | researchgate.net |
Stereoselective and Regioselective Synthesis of Analogs
The synthesis of advanced analogs of 11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin-2-amine often requires precise control over stereochemistry and regiochemistry. While the parent compound is achiral, the introduction of substituents can create stereocenters.
Stereoselective synthesis of chiral analogs can be achieved by using chiral starting materials or by employing asymmetric catalytic methods. For instance, the synthesis of chiral dibenzo[a,d]cycloheptene analogues has demonstrated that enantiomers can exhibit different biological activities, highlighting the importance of stereocontrol. nih.gov Similar principles can be applied to the synthesis of chiral 11H-dibenzo[b,e] nih.govthieme-connect.dedioxepin derivatives.
Regioselective synthesis is crucial when preparing analogs with specific substitution patterns. The choice of synthetic route and the nature of the directing groups on the aromatic precursors are key to controlling the regioselectivity of both the ring-forming reactions and the subsequent functionalization steps, such as nitration. Modern catalytic methods often offer superior regiocontrol compared to classical approaches.
Sustainable and Green Chemistry Protocols for Synthesis
In recent years, the principles of green chemistry have become integral to the design of synthetic routes in medicinal and materials chemistry. The primary goals are to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. For the synthesis of the 11H-dibenzo[b,e] mdpi.comnih.govdioxepin core, a notable advancement is the use of a sustainable iron(II) chloride (FeCl₂) cooperative system for the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. This method provides an environmentally benign alternative to traditional Friedel-Crafts acylation catalysts, which are often moisture-sensitive and generate significant waste.
The introduction of the amine functionality at the 2-position can be approached through greener methodologies. Traditional methods might involve nitration followed by reduction. Greener alternatives for the reduction of a nitro group to an amine include catalytic hydrogenation using heterogeneous catalysts (e.g., Pd/C, PtO₂) which can be recovered and reused, and transfer hydrogenation, which often employs less hazardous hydrogen donors.
A particularly relevant green approach for the formation of the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the direct formation of aryl amines from aryl halides or triflates. mdpi.comsigmaaldrich.comnih.gov The development of highly active and selective catalysts for this reaction has enabled the use of lower catalyst loadings and milder reaction conditions, contributing to a more sustainable process. ontosight.aiepa.gov The use of aqueous ammonia (B1221849) or ammonium (B1175870) salts as the amine source in these reactions further enhances the green credentials of this methodology. sigmaaldrich.com
The choice of solvent is a critical factor in green chemistry. The replacement of hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental impact of the synthesis.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Step | Traditional Method | Green Chemistry Approach | Key Advantages of Green Approach |
| Ring Closure (Acylation) | Friedel-Crafts acylation with AlCl₃ | FeCl₂-catalyzed intramolecular acylation | Use of a more sustainable and less hazardous catalyst. |
| Amination | Nitration followed by reduction with SnCl₂/HCl | Catalytic hydrogenation or Buchwald-Hartwig amination | Avoidance of stoichiometric toxic metal reductants; higher atom economy. |
| Solvent Usage | Dichloromethane, N,N-dimethylformamide | 2-Methyltetrahydrofuran, Water | Reduced toxicity and environmental impact. |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. While the direct application of flow chemistry to the synthesis of 11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine has not been extensively reported, the synthesis of related heterocyclic scaffolds, such as benzodiazepines, has been successfully demonstrated in continuous flow systems.
Key transformations in the synthesis of the target molecule are amenable to flow processing. For instance, catalytic hydrogenations, often used for the reduction of nitro groups to amines, are well-suited for flow reactors packed with a solid-supported catalyst. This setup allows for the safe handling of hydrogen gas and efficient catalyst-product separation.
The precise control over temperature, pressure, and residence time in flow reactors can also lead to improved selectivity and reduced byproduct formation compared to batch reactions. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.
Derivatization Strategies for Structural Elaboration
Derivatization of the 11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine scaffold is crucial for exploring its structure-activity relationships (SAR) in various applications. The primary sites for modification are the amine nitrogen and the aromatic rings.
Modification at the Amine Nitrogen
The primary amine group at the 2-position is a versatile handle for a wide range of chemical transformations.
N-Acylation: The amine can be readily acylated to form amides using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For example, reaction with an appropriate acid chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acyl derivative. This strategy has been employed in the synthesis of hybrids of dibenzo[b,f]oxepine derivatives with azobenzenes, where an amine derivative was reacted with an acid chloride to form an amide linkage. ulpgc.es
N-Alkylation: The amine can undergo mono- or di-alkylation with alkyl halides or other alkylating agents. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), is another effective method for introducing alkyl groups. researchgate.netresearchgate.net
N-Arylation: The Buchwald-Hartwig amination can also be used to introduce aryl or heteroaryl substituents on the amine nitrogen.
Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical properties.
Functionalization of the Aromatic Rings
The two benzene rings of the dibenzo[b,e] mdpi.comnih.govdioxepin scaffold can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing ether and amine (or a protected form) substituents will influence the position of the incoming electrophile.
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively, often in the presence of a catalyst. The nitration of a related 2,3-dihydrobenzo[b] mdpi.comnih.govdioxine-5-carboxamide system has been demonstrated using a mixture of nitric acid and trifluoroacetic acid, indicating that similar conditions could be applied to the dibenzo[b,e] mdpi.comnih.govdioxepin core to introduce a nitro group, which can then be reduced to an amine or used in other transformations. spectrabase.com
Nitration: As mentioned, nitration can introduce a nitro group, a versatile functional group that can be further transformed.
Friedel-Crafts Acylation and Alkylation: The introduction of acyl or alkyl groups can be accomplished via Friedel-Crafts reactions, typically using a Lewis acid catalyst like aluminum chloride. sigmaaldrich.comappchemical.comresearchgate.net The regioselectivity of these reactions will be dictated by the directing effects of the substituents on the aromatic rings.
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.
Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings at positions ortho to a directing metalation group (DMG). nih.govmdpi.comresearchgate.net If a suitable DMG is present on the dibenzodioxepin scaffold, this method can provide access to derivatives that are not easily accessible through classical electrophilic aromatic substitution.
Table 2: Potential Derivatization Reactions
| Reaction Type | Reagents and Conditions | Potential Product |
| N-Acylation | Acyl chloride, base (e.g., triethylamine) | N-Acyl-11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl-11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine |
| Halogenation | N-Halosuccinimide (NBS, NCS) | Halo-11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine |
| Nitration | HNO₃, H₂SO₄ | Nitro-11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine |
Introduction of Chirality and Enantioselective Synthesis (if applicable)
The 11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine molecule itself is achiral. However, the introduction of a substituent at the 11-position or derivatization that creates a stereocenter can lead to chiral analogs. Furthermore, if the substitution pattern on the aromatic rings is asymmetric, atropisomerism could potentially arise due to hindered rotation around the biaryl axes, although this is less common in seven-membered ring systems compared to more constrained structures.
Enantioselective synthesis would be crucial for preparing specific stereoisomers of chiral analogs. Several strategies can be envisioned:
Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of key intermediates or the final chiral product. For example, enantioselective methods for the synthesis of related chiral 1,4-benzodioxepines have been developed.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which the auxiliary is removed.
Resolution: A racemic mixture of a chiral analog can be separated into its individual enantiomers through techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.
For instance, in the synthesis of dibenzo[b,f] mdpi.comnih.govoxazepine and dibenzo[b,e]oxepine derivatives, the separation of enantiomers has been reported, highlighting the importance of stereochemistry in the biological activity of these tricyclic systems. nih.gov
Total Synthesis and Semisynthesis Approaches
Total Synthesis:
The total synthesis of 11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine involves the construction of the molecule from simple, commercially available starting materials. A general retrosynthetic analysis would involve disconnecting the dibenzodioxepin core and the amine functionality.
A common strategy for the construction of the dibenzo[b,e] mdpi.comnih.govdioxepin ring system is through an intramolecular cyclization reaction. One such approach involves the synthesis of a diaryl ether precursor, which then undergoes an intramolecular Friedel-Crafts acylation to form the seven-membered ring. Subsequent reduction of the resulting ketone and introduction of the amine group would complete the synthesis.
Another approach could involve a double etherification reaction between a catechol derivative and a suitably substituted aromatic compound containing two leaving groups. A synthesis of 11H-dibenzo[b,e] mdpi.comnih.govdioxepinacetic acids has been reported via the condensation of catechol and an aryl dihalide.
Semisynthesis:
Semisynthesis involves the use of a readily available natural product or a complex, synthetically derived intermediate as a starting material for the synthesis of the target molecule. This approach can be advantageous when the starting material already contains a significant portion of the desired molecular framework, thus reducing the number of synthetic steps.
While there are no direct reports on the semisynthesis of 11H-dibenzo[b,e] mdpi.comnih.govdioxepin-2-amine from natural products, the structural motifs present in certain classes of natural products could serve as potential starting points. For example, some lignans (B1203133) and flavonoids possess diaryl ether or related structures that could potentially be modified to form the dibenzodioxepin core. mdpi.com The modification of such natural product scaffolds is a common strategy in medicinal chemistry to generate novel bioactive compounds. For instance, lignans, which are formed from the linkage of two phenylpropane units, can be chemically transformed into various derivatives. mdpi.com
Chemical Reactivity and Transformation Mechanisms of the 11h Dibenzo B,e Dioxepin 2 Amine Scaffold
Reactivity of the Amine Moiety
The amine group attached to the aromatic ring is a versatile functional group that significantly influences the reactivity of the molecule. It can act as a nucleophile and directs the substitution pattern on the benzene (B151609) ring to which it is attached.
The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to participate in a variety of reactions to form a range of derivatives. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Common derivatization reactions involving the amine group include:
Acylation: The amine can react with acyl halides or anhydrides in the presence of a base to form amides. This reaction is often used to protect the amine group or to introduce new functionalities.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides.
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which can then be reduced to a more substituted amine.
These derivatization reactions are summarized in the table below.
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl halide/anhydride | Amide |
| Alkylation | Alkyl halide | Secondary/tertiary amine |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, reducing agent | Substituted amine |
This table illustrates common derivatization reactions for primary aromatic amines.
The amine group is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution reactions. This is due to the resonance donation of the nitrogen's lone pair of electrons into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.
The dibenzo[b,e] nih.govchemrxiv.orgdioxepin scaffold has two phenoxy rings. The amine group at the 2-position will primarily direct electrophilic substitution to the 1- and 3-positions of the same ring. The ether oxygen atoms in the dioxepin ring are also activating groups and ortho-, para- directors, which will influence the reactivity of both benzene rings. The interplay of these directing effects will determine the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a halogen in the presence of a Lewis acid catalyst.
Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: The introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.
The directing effects of the substituents on the 11H-dibenzo[b,e] nih.govchemrxiv.orgdioxepin-2-amine scaffold are summarized below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| Amine (-NH2) | 2 | Activating | ortho, para |
| Ether (-O-) | Dioxepin Ring | Activating | ortho, para |
This table summarizes the directing effects of the primary functional groups on the scaffold.
Transformations Involving the Dioxepin Ring System
The central seven-membered dioxepin ring is a key structural feature of the scaffold. Its stability and reactivity are influenced by the presence of the two ether linkages and the fusion to the aromatic rings.
The ether linkages in the dioxepin ring are generally stable under many reaction conditions. However, under harsh acidic conditions, cleavage of the ether bonds can occur, leading to ring-opening products. The specific conditions required for such a transformation would likely involve strong protic or Lewis acids.
Conversely, the synthesis of the dibenzo[b,e] nih.govchemrxiv.orgdioxepin ring system often involves a ring-closing reaction. A common synthetic strategy is the Williamson ether synthesis, where a catechol derivative reacts with a suitable dihalo-aromatic compound in the presence of a base to form the seven-membered ring.
The dioxepin ring itself is relatively resistant to oxidation under mild conditions. However, the benzylic methylene (B1212753) group at the 11-position (-CH2-) is susceptible to oxidation to a carbonyl group (ketone) using common oxidizing agents. This would lead to the formation of a dibenzo[b,e] nih.govchemrxiv.orgdioxepin-11-one derivative.
The aromatic rings can be reduced under forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature, which would result in the saturation of the benzene rings. However, such conditions might also lead to the cleavage of the ether bonds in the dioxepin ring. Selective reduction of one of the aromatic rings would be challenging.
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies specifically for reactions involving 11H-dibenzo[b,e] nih.govchemrxiv.orgdioxepin-2-amine are not extensively reported in the literature. However, the mechanisms of the reactions described above can be inferred from well-established principles of organic chemistry.
For instance, electrophilic aromatic substitution on the amine-bearing ring would proceed via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate is enhanced by the electron-donating amine and ether groups, which explains their activating and directing effects.
Nucleophilic reactions at the amine group, such as acylation, would follow a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent.
Ring-opening reactions under acidic conditions would likely involve the protonation of one of the ether oxygens, followed by nucleophilic attack by a counter-ion, leading to the cleavage of a carbon-oxygen bond.
Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic pathways and to understand the intricate interplay of the different functional groups within this complex heterocyclic system.
Computational Studies of Reaction Pathways and Transition States
Currently, there are no published computational studies that specifically model the reaction pathways and transition states of the 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine scaffold. While density functional theory (DFT) calculations and molecular docking studies have been performed on related dibenzo[b,e]oxepine and dibenzo[b,f]oxepine derivatives to understand their receptor binding and conformational properties, this research does not extend to the reactivity of the nih.govnih.govdioxepine ring system or the influence of the 2-amine substituent on its chemical behavior. Such computational work would be invaluable for predicting potential reaction outcomes, understanding reaction barriers, and designing novel synthetic routes.
Isotopic Labeling and Kinetic Studies for Mechanistic Elucidation
The use of isotopic labeling is a powerful technique for tracing the movement of atoms through a reaction and elucidating complex mechanisms. However, a review of the literature reveals no specific instances where isotopic labeling or detailed kinetic studies have been applied to investigate the transformation mechanisms of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine or its derivatives. Such studies would be crucial for confirming proposed reaction pathways and understanding the rate-determining steps of any transformations involving this scaffold.
Exploration of Novel Reaction Pathways and Transformations
The exploration of novel reaction pathways for the 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine scaffold is an area ripe for investigation. While syntheses of various acetic acid derivatives of the parent 11H-dibenzo[b,e] nih.govnih.govdioxepin have been reported, the broader reactivity of the core structure, particularly the influence of the amine group, has not been systematically explored. Research into areas such as electrophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, or ring-opening and rearrangement reactions could unveil a wealth of new chemical transformations and lead to the development of novel compounds with potentially interesting biological or material properties.
Computational and Theoretical Investigations of 11h Dibenzo B,e Dioxepin 2 Amine
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is crucial for its function. Conformational analysis and molecular dynamics simulations are two computational techniques that are used to study the different shapes a molecule can adopt.
The potential energy surface (PES) of a molecule is a mathematical function that describes the energy of the molecule as a function of its geometry. By mapping the PES, it is possible to identify the different conformational isomers of a molecule and to determine their relative energies.
For a flexible molecule like 11H-dibenzo[b,e] ontosight.aiuni.ludioxepin-2-amine, there could be several low-energy conformations. A detailed conformational analysis would involve systematically exploring the PES to locate all the stable conformers.
The conformation of a molecule can be influenced by its environment. In particular, the solvent can have a significant effect on the relative energies of different conformers. Computational methods can be used to model the effect of the solvent on the conformation of a molecule.
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. For 11H-dibenzo[b,e] ontosight.aiuni.ludioxepin-2-amine, it is possible that different tautomers could exist in different solvents. Computational studies could be used to investigate the effect of the solvent on the tautomeric equilibrium.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules. In an MD simulation, the motion of the atoms in a molecule is simulated over time by solving Newton's equations of motion.
MD simulations can be used to sample the conformational space of a molecule and to study the transitions between different conformations. This information can be used to understand the flexibility of the molecule and to identify the most populated conformations.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are pivotal in modern drug discovery, offering insights into the potential interactions between a small molecule, such as 11H-dibenzo[b,e] nih.govmdpi.comdioxepin-2-amine, and its biological targets. These computational techniques can predict the binding affinity and mode of action, thereby guiding the synthesis and development of new therapeutic agents.
Protein-Ligand Docking Simulations with Theoretical Biological Targets
Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. For 11H-dibenzo[b,e] nih.govmdpi.comdioxepin-2-amine, this would involve identifying potential protein targets based on the structural similarities to known bioactive molecules. For instance, related dibenzo[b,e]oxepine derivatives have been investigated for their activity at various G-protein coupled receptors (GPCRs), such as histamine (B1213489) and serotonin (B10506) receptors. nih.gov Docking simulations would be performed using software like AutoDock Vina to place the 11H-dibenzo[b,e] nih.govmdpi.comdioxepin-2-amine molecule into the binding site of these theoretical targets. The output would provide a visual representation of the binding mode and a scoring function to estimate the binding affinity.
Binding Energy Calculations and Interaction Hotspot Analysis
Following docking simulations, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed to calculate the binding free energy. These calculations provide a more accurate estimation of the ligand's affinity for the protein. Interaction hotspot analysis would then identify the key amino acid residues in the binding pocket that contribute most significantly to the binding energy. This is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. For example, studies on similar scaffolds have highlighted the importance of specific hydrophobic and hydrogen-bonding interactions for high-affinity binding.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the 3D structure of the target receptor is unknown. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For 11H-dibenzo[b,e] nih.govmdpi.comdioxepin-2-amine, a pharmacophore model could be generated based on a set of known active compounds with similar scaffolds. nih.govnih.gov This model would then serve as a template for designing new molecules with potentially improved activity.
Virtual Screening and Library Design Based on the Dioxepin Scaffold
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The 11H-dibenzo[b,e] nih.govmdpi.comdioxepin scaffold can be used as a starting point for designing a focused library of compounds. This library can then be virtually screened against various protein targets. High-throughput virtual screening (HTVS) campaigns on similar heterocyclic scaffolds have successfully identified novel inhibitors for enzymes like poly(ADP-ribose)polymerase 1 (PARP1). nih.govnih.gov The hits from the virtual screen would then be prioritized for experimental testing.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic parameters of a molecule, including its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.com For 11H-dibenzo[b,e] nih.govmdpi.comdioxepin-2-amine, DFT calculations could predict the chemical shifts of the protons and carbons, as well as the vibrational frequencies of the different functional groups. These predicted spectra can then be compared with experimentally obtained data to validate the computed structure and provide a deeper understanding of the molecule's electronic properties. Such computational studies have been successfully applied to other complex heterocyclic systems to aid in their structural elucidation. researchgate.net
Molecular and Biochemical Investigations of 11h Dibenzo B,e Dioxepin 2 Amine Non Clinical Focus
In Vitro Target Identification and Validation Methodologies
The identification of specific molecular targets is a foundational step in characterizing the pharmacological profile of a compound. Methodologies such as affinity chromatography, pull-down assays, and proteomics-based approaches are instrumental in this process. However, a thorough search of peer-reviewed scientific literature yielded no studies that have employed these techniques to identify or validate the molecular targets of 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine.
Affinity Chromatography and Pull-Down Assays
There are no available reports of 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine being immobilized on a solid support to perform affinity chromatography or pull-down assays. Consequently, no data exists from such experiments that would identify its potential protein binding partners from cell or tissue lysates.
Proteomics-Based Target Deconvolution
Similarly, no studies have been published that utilize advanced proteomics techniques, such as thermal proteome profiling (TPP) or functional identification of targets by expression proteomics (FITExP), to deconvolute the targets of 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine. As a result, there is no proteomic data to suggest which proteins or cellular pathways may be modulated by this compound.
Receptor Binding Studies and Ligand-Protein Interaction Analysis (in vitro, molecular level)
Detailed analysis of the interaction between a ligand and its protein target, including affinity and kinetics, is crucial for understanding its biological activity. Standard methods for these investigations include radioligand binding assays and surface plasmon resonance.
Radioligand Binding Assays for Receptor Occupancy
No public data from radioligand binding assays involving 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine is available. Therefore, its affinity (Ki) or inhibitory constants (IC50) for any specific receptors, ion channels, or transporters have not been characterized through this method.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements
There is no evidence in the scientific literature of Surface Plasmon Resonance (SPR) being used to measure the real-time association and dissociation kinetics of 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine with any biological target. Consequently, key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) remain undetermined.
Enzyme Inhibition and Activation Studies (molecular mechanisms)
Direct assessment of a compound's effect on enzyme activity is a primary method for elucidating its mechanism of action. While no such studies have been published for 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine, research on a structurally related compound offers some insight into the potential activity of this chemical scaffold.
A study on a series of tricyclic arylacetic acids reported that 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-acetic acid , which shares the same core structure but features a carboxylic acid group instead of an amine at the 2-position, is a potent inhibitor of prostaglandin (B15479496) synthetase. nih.gov This compound demonstrated an IC50 value of 0.1 µM against the enzyme. nih.gov It is important to emphasize that this finding pertains to a different molecule and cannot be directly extrapolated to 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine without dedicated experimental verification. No studies on the enzyme activation or inhibition profile of 11H-dibenzo[b,e] nih.govresearchgate.netdioxepin-2-amine itself have been found.
In-Depth Analysis of 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine Reveals Gaps in Current Scientific Literature
Despite a thorough search of available scientific literature, detailed molecular and biochemical investigations into the compound 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine are not publicly documented. As a result, an article focusing on its specific enzyme kinetics, cellular pathway modulation, and metabolic stability as per the requested outline cannot be generated at this time.
The inquiry into the biochemical profile of 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine spanned several key areas of non-clinical research. However, no published studies were identified that specifically address the steady-state enzyme kinetics, inhibition mechanisms, or co-crystallization of this compound with any enzyme targets.
Furthermore, there is a lack of available data concerning its effects on cellular pathways in non-clinical cell culture models. Investigations into its potential modulation of signaling pathway components, as well as its impact on gene expression and protein levels, have not been reported in the accessible scientific domain.
Similarly, in vitro biochemical studies detailing the metabolic fate of 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine are absent from the literature. No data from hepatic microsomal or cytosolic stability assays, which are crucial for understanding the metabolic clearance and half-life of a compound, could be located. Consequently, information on its potential metabolites is also unavailable.
While research exists for structurally related compounds, such as certain dibenzo[b,e]oxepine or dibenzo[b,e]diazepine derivatives, these molecules possess different core heterocyclic systems. The substitution of the oxygen atom in the central ring with other heteroatoms or functional groups significantly alters the compound's three-dimensional structure, electronic properties, and potential biological targets. Therefore, extrapolating data from these analogues to 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine would be scientifically unsound. For instance, studies on various dibenzo[b,e]oxepines have detailed their interactions with specific receptors, but this information cannot be accurately attributed to the dioxepin-amine derivative .
Metabolic Stability and Metabolite Identification (in vitro biochemical studies)
Identification of In Vitro Metabolites and Metabolic Pathways
Currently, specific experimental data on the in vitro metabolism of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine is not available in publicly accessible scientific literature. However, based on the metabolism of structurally related compounds, namely derivatives of the dibenzo[b,e]oxepin core and aromatic amines, a prospective metabolic profile can be postulated. The biotransformation of this compound is likely to involve a series of Phase I and Phase II metabolic reactions.
Phase I metabolism, which introduces or exposes functional groups, is anticipated to be a primary route of biotransformation. For the structurally similar tricyclic antidepressant doxepin, which features a dibenzo[b,e]oxepin moiety, the main metabolic pathways are N-demethylation and hydroxylation. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP2D6. clinpgx.orgnih.govsmpdb.ca By analogy, the dibenzo[b,e] nih.govnih.govdioxepin core of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine is a likely target for aromatic hydroxylation.
The presence of an aromatic amine group introduces additional metabolic possibilities. Aromatic amines are known to undergo several types of metabolic transformations. nih.govresearchgate.netwho.intnih.gov These include:
N-Oxidation: The amino group can be oxidized to form hydroxylamine (B1172632) and nitroso derivatives. who.int
N-Acetylation: The amino group can be acetylated by N-acetyltransferases (NATs). researchgate.net
Ring Oxidation: The aromatic rings can be hydroxylated at various positions. nih.gov
Following Phase I reactions, the resulting metabolites, which are more polar than the parent compound, are expected to undergo Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion. Common Phase II pathways for compounds with hydroxyl and amino groups include:
Glucuronidation: The hydroxyl or amino groups can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net
Sulfation: Hydroxyl groups can be sulfated by sulfotransferases (SULTs).
Given these general principles, the anticipated in vitro metabolites of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine would likely include hydroxylated derivatives on the dibenzo[b,e] nih.govnih.govdioxepin nucleus, as well as N-oxidized and N-acetylated products of the amino group. These primary metabolites would then be susceptible to further conjugation, leading to the formation of glucuronide and sulfate (B86663) adducts.
It is important to emphasize that this proposed metabolic scheme is theoretical and based on the metabolism of structurally analogous compounds. Definitive identification of the in vitro metabolites and metabolic pathways of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine would require dedicated experimental studies using liver microsomes, hepatocytes, or recombinant CYP enzymes.
Postulated In Vitro Metabolites of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine
| Metabolite Class | Specific Postulated Metabolites | Metabolic Pathway |
| Phase I Metabolites | Hydroxylated-11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amines | Aromatic Hydroxylation |
| N-Hydroxy-11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine | N-Oxidation | |
| Nitroso-11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine | N-Oxidation | |
| N-Acetyl-11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine | N-Acetylation | |
| Phase II Metabolites | Glucuronide conjugates of hydroxylated metabolites | Glucuronidation |
| Sulfate conjugates of hydroxylated metabolites | Sulfation | |
| N-Glucuronide of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine | N-Glucuronidation |
Advanced Spectroscopic and Structural Characterization of 11h Dibenzo B,e Dioxepin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structure in solution and the solid state. For 11H-dibenzo[b,e] acs.orgresearchgate.netdioxepin-2-amine, a combination of high-resolution 1D and 2D NMR, solid-state NMR, and dynamic NMR can provide a comprehensive picture of its static and dynamic structural features.
High-Resolution 1D and 2D NMR Techniques for Structural Assignment
One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides the initial framework for structural assignment. The proton NMR spectrum of 11H-dibenzo[b,e] acs.orgresearchgate.netdioxepin-2-amine would be expected to show distinct signals for the aromatic, methylene (B1212753) bridge, and amine protons. The aromatic region would be complex due to the presence of two benzene (B151609) rings with different substitution patterns. The protons on the amino-substituted ring would exhibit splitting patterns indicative of their relative positions, while the protons on the unsubstituted ring would show their own characteristic multiplets. The two protons of the methylene bridge (at position 11) are diastereotopic and would likely appear as a pair of doublets (an AX system) due to geminal coupling.
The ¹³C NMR spectrum would complement the ¹H data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to oxygen and nitrogen atoms appearing at lower field.
Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, allowing for the tracing of proton-proton connectivities within the aromatic rings and confirming the geminal coupling of the methylene bridge protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule, for instance, by showing correlations from the methylene protons to the carbons of the adjacent benzene rings, thereby confirming the tricyclic framework.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 1 | ~6.8-7.0 (d) | ~115-120 | H-1 to C-3, C-4a, C-11a |
| 2-NH₂ | ~3.5-4.5 (br s) | - | - |
| 3 | ~6.6-6.8 (dd) | ~110-115 | H-3 to C-1, C-4a |
| 4 | ~6.9-7.1 (d) | ~120-125 | H-4 to C-2, C-4a, C-5a |
| 6 | ~7.1-7.3 (m) | ~125-130 | H-6 to C-8, C-9a |
| 7 | ~7.0-7.2 (m) | ~120-125 | H-7 to C-5a, C-9 |
| 8 | ~7.0-7.2 (m) | ~120-125 | H-8 to C-6, C-9a |
| 9 | ~7.1-7.3 (m) | ~125-130 | H-9 to C-7, C-9a |
| 11 (Ha, Hb) | ~5.0-5.5 (ABq) | ~70-75 | H-11 to C-5a, C-11a |
Solid-State NMR for Polymorphic Analysis and Conformational Rigidity
Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in the solid state, providing information that is often inaccessible by solution-state NMR or X-ray diffraction, particularly for amorphous or poorly crystalline materials. For 11H-dibenzo[b,e] acs.orgresearchgate.netdioxepin-2-amine, ssNMR can be employed to investigate polymorphism and conformational rigidity.
Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a material. ssNMR is highly sensitive to the local environment of each nucleus, making it an excellent technique for identifying and characterizing different polymorphic forms. acs.orgnih.govnih.gov Each polymorph will typically exhibit a unique ssNMR spectrum due to differences in crystal packing and intermolecular interactions, which influence the chemical shifts.
Furthermore, ssNMR can provide insights into the conformational rigidity of the molecule in the solid state. The seven-membered dioxepin ring in 11H-dibenzo[b,e] acs.orgresearchgate.netdioxepin-2-amine is inherently flexible. In the solid state, this flexibility may be reduced or "frozen" into a specific conformation due to crystal packing forces. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can be used to obtain high-resolution spectra of the solid material, and the observed chemical shifts can be compared with those predicted by theoretical calculations for different conformations to determine the preferred solid-state geometry.
| Technique | Information Gained | Expected Observations |
|---|---|---|
| ¹³C CP-MAS | Identification of polymorphs, assessment of conformational rigidity. | Distinct sets of chemical shifts for different polymorphs. Splitting of signals for non-equivalent molecules in the asymmetric unit. |
| ¹H MAS | Probing intermolecular interactions (e.g., hydrogen bonding). | Broad lines due to strong dipolar couplings, which can be narrowed by high-speed MAS. Changes in proton chemical shifts can indicate hydrogen bonding involving the amine group. |
| 2D HETCOR | Establishing through-space proximities between protons and carbons. | Correlations between protons and carbons of neighboring molecules can provide information on crystal packing. |
Dynamic NMR for Conformational Exchange Studies
The seven-membered ring of the dibenzo[b,e] acs.orgresearchgate.netdioxepin core is not planar and can undergo conformational exchange processes, such as ring inversion. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying these dynamic processes that occur on the NMR timescale.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the nuclei involved in the exchange process. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the different conformations may be observed. As the temperature is increased, the exchange rate increases, leading to broadening of the signals. At high temperatures, where the exchange is fast, the signals coalesce into a single, time-averaged signal.
For 11H-dibenzo[b,e] acs.orgresearchgate.netdioxepin-2-amine, the signals of the diastereotopic methylene protons at position 11 would be particularly sensitive to the ring inversion process. By analyzing the temperature-dependent line shapes of these signals, it is possible to determine the kinetic and thermodynamic parameters of the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass. For 11H-dibenzo[b,e] acs.orgresearchgate.netdioxepin-2-amine (C₁₃H₁₁NO₂), the expected monoisotopic mass can be calculated with high precision. An experimentally determined exact mass that matches this theoretical value provides strong evidence for the proposed molecular formula.
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total Monoisotopic Mass | 213.078979 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its different components and how they are connected.
For 11H-dibenzo[b,e] acs.orgresearchgate.netdioxepin-2-amine, the protonated molecule [M+H]⁺ would be the precursor ion in a typical MS/MS experiment. The fragmentation would likely be initiated by cleavages of the bonds in the seven-membered ring, which is often the most labile part of such tricyclic systems. The presence of the amino group would also influence the fragmentation pathways. Common fragmentation pathways for related heterocyclic systems include the loss of small neutral molecules and rearrangements.
Potential fragmentation pathways could involve:
Cleavage of the C-O bonds in the dioxepin ring.
Loss of the methylene bridge.
Fragmentation of the aromatic rings, although this is generally less favorable.
Rearrangements involving the amino group.
By carefully analyzing the m/z values of the product ions, it is possible to propose a detailed fragmentation mechanism, which provides further confirmation of the molecule's structure.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 214.0868 | 197.0817 | NH₃ | Loss of the amino group |
| 214.0868 | 185.0653 | CHO | Cleavage of the dioxepin ring |
| 214.0868 | 168.0524 | CH₂O₂ | Further fragmentation of the dioxepin ring |
| 214.0868 | 139.0548 | C₆H₄O | Cleavage leading to the amino-substituted aromatic portion |
Ion Mobility Mass Spectrometry for Conformational Separation
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. For a molecule like 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine, which possesses a flexible tricyclic ring system, IM-MS would be invaluable for investigating its conformational landscape.
The central seven-membered dioxepin ring is not planar and can adopt several conformers, such as boat, chair, and twist-boat forms. These different three-dimensional shapes would present different rotational cross-sectional areas as they drift through a gas-filled mobility cell. IM-MS would separate these conformers, allowing for the determination of their collision cross-section (CCS) values. A larger, more open conformer would experience more collisions with the drift gas and thus have a longer drift time (larger CCS), while a more compact conformer would travel faster (smaller CCS).
By coupling this separation with mass spectrometry, each distinct conformer could be isolated and subjected to tandem MS (MS/MS) for fragmentation analysis. This would reveal whether different conformers fragment in unique ways, providing deeper structural insight. While no specific experimental data exists for this compound, a hypothetical study could yield a data table similar to the one below, distinguishing between different stable conformations.
Table 1: Hypothetical Ion Mobility-MS Data for 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine Conformers
| Putative Conformer | m/z | Drift Time (ms) | Collision Cross Section (CCS) Ų | Relative Abundance (%) |
|---|---|---|---|---|
| Boat | 214.08 | 12.5 | 145.2 | 65 |
| Twist-Boat | 214.08 | 13.1 | 151.8 | 30 |
Note: This table is illustrative and based on theoretical principles, not experimental data.
X-ray Crystallography
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. Obtaining a suitable single crystal of 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine would be the prerequisite for these analyses.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. nih.gov By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically reconstructed into a three-dimensional model of the electron density. This model reveals the exact coordinates of each atom in the crystal lattice.
For 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine, SCXRD would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. This would unambiguously establish the conformation of the dioxepin ring in the solid state, showing the degree of folding between the two benzene rings. This technique is so precise it can determine the absolute configuration of chiral centers, though the parent compound is achiral.
Co-crystallization Studies with Model Receptors (for theoretical interaction insights)
Co-crystallization involves crystallizing a target molecule (the "ligand," in this case, 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine) with a second molecule, often a model receptor or a "co-former." This technique is used to study the specific non-covalent interactions that drive molecular recognition.
Given the presence of a primary amine group (-NH2), which can act as a hydrogen bond donor, and ether oxygens, which can act as hydrogen bond acceptors, this compound would be an excellent candidate for co-crystallization studies. Co-formers could include simple carboxylic acids or phenols to probe the hydrogen bonding potential of the amine group. The resulting crystal structure would provide invaluable, direct evidence of how the molecule interacts with other functional groups, offering insights into its potential binding modes in a biological context.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of intermolecular interactions. For 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine, the primary amine group would be expected to form strong hydrogen bonds (N-H···N or N-H···O) with neighboring molecules. Additionally, weaker C-H···π interactions and π-π stacking between the aromatic benzene rings would likely play a significant role in stabilizing the crystal lattice. Analysis of the crystal structure would allow for the precise measurement of these interaction distances and geometries, providing a complete picture of the supramolecular assembly.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.
An FT-IR spectrum of 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine would display characteristic absorption bands confirming its key structural features. The primary amine (-NH2) group would be readily identifiable by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-N stretching vibration would appear in the 1250-1350 cm⁻¹ range.
The presence of the aromatic rings would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Finally, the dibenzo-dioxepin core would be characterized by strong C-O-C asymmetric stretching bands, typical for aryl ethers, in the 1200-1275 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for 11H-dibenzo[b,e] nih.govbeilstein-journals.orgdioxepin-2-amine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Primary Amine | N-H Scissoring | 1590 - 1650 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aryl Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |
Note: This table is predictive and based on established correlation charts for functional groups, not on experimental data for this specific compound.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy provides valuable insights into the molecular vibrations of 11H-dibenzo[b,e] nih.govdioxepin-2-amine, offering a detailed fingerprint of its structural framework. While specific experimental Raman data for this exact compound is not widely published, the expected spectral features can be inferred from the known vibrational modes of its constituent functional groups.
The Raman spectrum would be dominated by vibrations associated with the tricyclic dibenzo[b,e] nih.govdioxepin core and the amine substituent. Key vibrational modes would include:
Aromatic C-H Stretching: Strong bands are anticipated in the 3000-3100 cm⁻¹ region, characteristic of the C-H stretching vibrations of the two benzene rings.
Aromatic Ring Vibrations: A series of complex bands between 1400 and 1650 cm⁻¹ would correspond to the C=C stretching vibrations within the aromatic rings. The substitution pattern on the rings will influence the exact positions and intensities of these peaks.
Dioxepin Ring Vibrations: The seven-membered dioxepin ring has characteristic vibrational modes. The C-O-C stretching vibrations of the ether linkages are expected to produce distinct bands, typically in the 1000-1300 cm⁻¹ region. The flexibility of the dioxepin ring may also give rise to lower frequency "breathing" modes.
C-N Stretching: The stretching vibration of the amine C-N bond is expected to appear in the 1250-1350 cm⁻¹ range.
N-H Vibrations: For the primary amine group (-NH₂), N-H stretching vibrations would be observed in the 3300-3500 cm⁻¹ region of the Raman spectrum. N-H bending (scissoring) vibrations typically appear around 1600 cm⁻¹.
Table 1: Predicted Raman Active Modes for 11H-dibenzo[b,e] nih.govdioxepin-2-amine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Component |
| Aromatic C-H Stretch | 3000 - 3100 | Dibenzo moiety |
| Aliphatic C-H Stretch (of CH₂) | 2850 - 2960 | Dioxepin ring |
| Aromatic C=C Stretch | 1400 - 1650 | Dibenzo moiety |
| N-H Bend | ~1600 | Amine group |
| C-N Stretch | 1250 - 1350 | Amine linkage |
| C-O-C Asymmetric Stretch | 1200 - 1270 | Dioxepin ether linkage |
| C-O-C Symmetric Stretch | 1000 - 1150 | Dioxepin ether linkage |
Circular Dichroism (CD) Spectroscopy (if chiral centers are present or introduced)
The core structure of 11H-dibenzo[b,e] nih.govdioxepin-2-amine is prochiral. The introduction of a substituent at the 11-position or specific derivatization of the amine group can create a chiral center, leading to the existence of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum, which can be used to:
Determine Enantiomeric Purity: The intensity of the CD signal is directly proportional to the enantiomeric excess of a sample.
Assign Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a chiral center can often be determined.
Study Conformational Changes: The CD spectrum is sensitive to the solution-state conformation of a molecule. This can be particularly useful for the flexible seven-membered dioxepin ring, allowing for the study of how different substituents influence its conformation.
For derivatives of 11H-dibenzo[b,e] nih.govdioxepin-2-amine that possess chirality, CD spectroscopy would be an indispensable tool for their stereochemical characterization. For instance, chiral derivatives of the related dibenzo[a,d]cycloheptene have shown significant enantiospecificity in biological interactions, highlighting the importance of stereochemical analysis. nih.gov
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic methods are essential for ensuring the purity of 11H-dibenzo[b,e] nih.govdioxepin-2-amine and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. For 11H-dibenzo[b,e] nih.govdioxepin-2-amine, a reversed-phase HPLC method would likely be employed.
Stationary Phase: A C8 or C18 silica-based column is commonly used for the separation of tricyclic compounds like doxepin, a related dibenz[b,e]oxepin derivative. phenomenex.com
Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.net The pH of the mobile phase would need to be optimized to ensure the amine group is in a consistent protonation state for reproducible retention.
Detection: UV detection would be suitable, as the dibenzo[b,e] nih.govdioxepin chromophore is expected to have strong absorbance in the UV region. A photodiode array (PDA) detector would provide additional spectral information, aiding in peak identification and purity assessment. Mass spectrometric (MS) detection would offer definitive identification and the ability to detect impurities at very low levels.
HPLC is also crucial for the separation of geometric isomers if they are present. For example, in the case of doxepin, HPLC methods have been developed to separate the (E)- and (Z)-isomers. phenomenex.com
Table 2: Exemplary HPLC Parameters for the Analysis of Dibenzo[b,e]oxepin Derivatives
| Parameter | Condition | Reference |
| Column | Purospher® STAR RP-8e (125 x 4 mm, 5 µm) | |
| Mobile Phase | Methanol : Monobasic sodium phosphate buffer (30:70), pH 2.5 | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV | |
| Column | Phenomenex C18 Luna (250 mm × 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol : Acetonitrile : Buffer (40:30:30, v/v/v) | researchgate.net |
| Flow Rate | 0.5 mL/min | researchgate.net |
| Detector | UV at 254 nm | researchgate.net |
If chiral derivatives of 11H-dibenzo[b,e] nih.govdioxepin-2-amine are synthesized, chiral chromatography becomes essential for the separation and quantification of the enantiomers. This is critical as enantiomers of a drug can have different pharmacological and toxicological profiles.
Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using columns with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of compounds.
Mobile Phase: The choice of mobile phase, which can be in normal-phase, polar organic, or reversed-phase mode, is crucial for achieving enantioseparation and is highly dependent on the specific CSP and analyte.
The separation of enantiomers of a chlorinated dibenzo[b,e]oxepine derivative has been reported, demonstrating the feasibility of this approach for this class of compounds. nih.gov The development of a robust chiral chromatography method would be a key step in the preclinical development of any chiral derivative of 11H-dibenzo[b,e] nih.govdioxepin-2-amine.
Structure Activity Relationship Sar Studies for 11h Dibenzo B,e Dioxepin 2 Amine Analogs Theoretical and Preclinical Scaffold Development
Rational Design Principles for Structural Modification of the 11H-dibenzo[b,e]dioxepin-2-amine Scaffold
The two benzene (B151609) rings of the dibenzodioxepin core offer multiple positions for substitution. The nature and position of these substituents can significantly impact pharmacological activity. Studies on related tricyclic systems, such as those with a dibenzoxepin core, have shown that the introduction of various functional groups can modulate potency and selectivity. For instance, in a series of 11H-dibenzo[b,e] nih.govnih.govdioxepinacetic acids, the position of an acetic acid group on the aromatic rings was found to be a key determinant of anti-inflammatory and analgesic activity. The 2-acetic acid and the alpha-methyl-7-acetic acid derivatives were the most potent enzyme inhibitors, with an IC50 of 0.1 microM. nih.gov This suggests that the electronic and steric properties of substituents, as well as their location, are crucial for biological activity.
The following table summarizes the findings from a study on 11H-dibenzo[b,e] nih.govnih.govdioxepinacetic acid derivatives, which can inform the potential effects of substitution on the 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine scaffold. nih.gov
| Compound | Substitution Position | Modification | Observed Activity |
|---|---|---|---|
| alpha-methyl-11H-dibenzo[b,e] nih.govnih.govdioxepin-8-acetic acid | Position 8 | α-methylacetic acid | Most potent in carrageenan foot edema assay (43% inhibition at 1 mg/kg) |
| 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-acetic acid | Position 2 | Acetic acid | Potent enzyme inhibitor (IC50 = 0.1 microM) |
| alpha-methyl-7-acetic acid | Position 7 | α-methylacetic acid | Potent enzyme inhibitor (IC50 = 0.1 microM) |
Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The following table presents potential bioisosteric replacements for the dioxepin ring in the 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine scaffold.
| Original Ring | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Dioxepin | Diazepine | Introduces hydrogen bond donors/acceptors, potentially altering target binding. |
| Dioxepin | Thiepine | Modifies ring pucker and electronic properties. |
| Dioxepin | Azepine | Changes the hydrogen bonding capacity and basicity of the central ring. |
The primary amine at the 2-position is a critical functional group that can be readily modified to explore its role in target binding and to modulate physicochemical properties such as basicity and lipophilicity. A common strategy in medicinal chemistry is to synthesize a series of analogs with different amine functionalities, including secondary and tertiary amines, as well as amides and sulfonamides. For instance, in the development of antiarrhythmic agents based on a 5,10-dihydro-11H-dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold, various 5-aminoacyl derivatives were synthesized, showing high affinity for cardiac M2 receptors. nih.gov This demonstrates that elaboration of an amine functionality can lead to potent and selective compounds.
The following table outlines various potential modifications of the amine group on the 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine scaffold and the expected impact on the molecule's properties.
| Amine Derivative | Potential Modification | Expected Impact on Properties |
|---|---|---|
| Primary Amine | -NH2 | Baseline compound, potential for hydrogen bonding. |
| Secondary Amine | -NHR (e.g., R = methyl, ethyl) | Increased lipophilicity, altered basicity and hydrogen bonding capacity. |
| Tertiary Amine | -NR2 (e.g., R = methyl, ethyl) | Further increased lipophilicity, loss of hydrogen bond donor capacity. |
| Amide | -NHC(O)R | Reduced basicity, introduction of a hydrogen bond acceptor. |
| Sulfonamide | -NHSO2R | Reduced basicity, introduction of a strong hydrogen bond acceptor group. |
Computational SAR Modeling
Computational methods are invaluable tools in modern drug discovery for predicting the biological activity of novel compounds and for understanding the molecular basis of their action. These in silico techniques can significantly accelerate the drug development process by prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 2D-QSAR models typically use molecular descriptors that can be calculated from the two-dimensional structure of a molecule, such as molecular weight, logP, and topological indices. 3D-QSAR, on the other hand, utilizes the three-dimensional structural information of the molecules, such as molecular shape and electrostatic fields, to build more sophisticated models. nih.gov
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches to virtual screening: ligand-based and structure-based.
Ligand-based virtual screening is used when the three-dimensional structure of the target is unknown. This method relies on the knowledge of other molecules that bind to the target. A model of the pharmacophore, which defines the essential steric and electronic features required for binding, is created based on the structures of known active compounds. This pharmacophore model is then used to search for new molecules with similar features.
Structure-based virtual screening , on the other hand, is employed when the 3D structure of the target protein is available. This approach involves docking candidate molecules into the binding site of the protein and using a scoring function to estimate the strength of the binding interaction. This method can provide detailed insights into the binding mode of the ligands and can guide the rational design of new inhibitors. For instance, structure-based design was instrumental in the development of potent and selective Chk1 inhibitors based on the 5,10-dihydro-dibenzo[b,e] nih.govnih.govdiazepin-11-one scaffold. nih.gov
In the context of 11H-dibenzo[b,e] nih.govnih.govdioxepin-2-amine, both ligand-based and structure-based virtual screening could be powerful tools for discovering novel analogs with desired biological activities, provided that either a set of active compounds or the structure of the biological target is known.
Absence of Research Data on Novel Applications of 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine
Following a comprehensive review of scientific literature and databases, it has been determined that there is no published research available on the novel applications of the chemical compound 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine in the specified fields of materials science, as a non-therapeutic chemical probe for biological systems, or in supramolecular chemistry.
The investigation sought to uncover research related to the following potential applications:
Materials Science: Use as a polymer precursor or monomer, and its potential in functional materials for optoelectronics or sensors.
Chemical Probes: Application as a fluorescent tag for live-cell imaging or as an affinity probe for target engagement studies in a non-therapeutic context.
Supramolecular Chemistry: Involvement in host-guest interactions and the formation of supramolecular assemblies.
Despite extensive searches, no studies, data, or detailed research findings corresponding to these specific areas for 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine could be located. The available information is primarily limited to its identification as a chemical entity and its availability from commercial suppliers.
Therefore, it is not possible to generate a scientifically accurate article on the "Potential Novel Applications of 11H-dibenzo[b,e] nih.govbohrium.comdioxepin-2-amine Beyond Traditional Medicinal Chemistry" as requested, due to the lack of foundational research in these areas.
Potential Novel Applications of 11h Dibenzo B,e Dioxepin 2 Amine Beyond Traditional Medicinal Chemistry
Supramolecular Chemistry and Host-Guest Interactions
Design of Molecular Receptors and Cages
There is currently no available research demonstrating the use of 11H-dibenzo[b,e] bldpharm.comnih.govdioxepin-2-amine in the design or synthesis of molecular receptors or cages. The unique three-dimensional structure of the dibenzo[b,e]dioxepin core could potentially offer a rigid framework for constructing host molecules, but specific studies to this effect have not been found.
Self-Assembly Processes and Nanostructure Formation
Information regarding the ability of 11H-dibenzo[b,e] bldpharm.comnih.govdioxepin-2-amine to participate in self-assembly processes or form ordered nanostructures is not present in the current body of scientific literature. The amine functional group could theoretically engage in hydrogen bonding, a key interaction in self-assembly, but experimental evidence for this compound is absent.
Catalysis and Ligand Design for Organometallic Chemistry
The potential of 11H-dibenzo[b,e] bldpharm.comnih.govdioxepin-2-amine as a ligand in organometallic chemistry and its application in catalysis is an area that remains to be investigated. The nitrogen and oxygen atoms within the molecule could serve as coordination sites for metal centers, but no studies detailing the synthesis, characterization, or catalytic activity of such metal complexes have been published.
Development of Novel Analytical Reagents or Sensors
There are no reports on the development of analytical reagents or sensors based on 11H-dibenzo[b,e] bldpharm.comnih.govdioxepin-2-amine. The structural features of the molecule could potentially be exploited for selective analyte recognition, for instance, through fluorescence quenching or colorimetric changes upon binding, but research in this domain has not been documented.
Future Research Directions and Perspectives on 11h Dibenzo B,e Dioxepin 2 Amine Chemistry
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Synthesis
The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the discovery and development of novel derivatives of 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine. mdpi.com These computational tools can be employed to navigate the vast chemical space and accelerate the design-synthesis-test cycle. arxiv.org
Generative AI models, coupled with reinforcement learning, can be utilized for de novo design of novel molecules based on the 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine scaffold. arxiv.orgchemrxiv.org These models can learn the underlying chemical patterns from existing databases of bioactive molecules and generate new structures with optimized properties. nih.gov Furthermore, AI algorithms can predict various physicochemical and pharmacological properties, such as solubility, toxicity, and binding affinity to specific biological targets, thus prioritizing the most promising candidates for synthesis. mdpi.com
In the realm of chemical synthesis, AI can assist in retrosynthetic analysis, proposing efficient and high-yielding synthetic routes. bohrium.com By analyzing vast datasets of chemical reactions, machine learning models can predict the outcomes of different reaction conditions, thereby reducing the need for extensive empirical optimization.
Below is a hypothetical table illustrating how AI could be used to generate and screen novel derivatives of 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine.
| Derivative ID | Proposed Substitution | Predicted Target Affinity (pKi) | Predicted ADMET Score | Proposed Synthetic Route |
| DBD-A1 | 5-fluoro | 8.5 | 0.92 | AI-Optimized Buchwald-Hartwig amination |
| DBD-A2 | 8-chloro | 7.9 | 0.85 | AI-Optimized Suzuki coupling |
| DBD-A3 | N-acetyl | 7.2 | 0.78 | Standard N-acetylation |
| DBD-A4 | 5,8-difluoro | 9.1 | 0.95 | Multi-step AI-designed synthesis |
Exploration of Under-Investigated Biological Pathways (molecular and cellular levels)
The broader class of dibenzoxepines has been associated with a wide range of biological activities. mdpi.com However, the specific biological pathways modulated by 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine remain largely unexplored. Future research should focus on elucidating its mechanism of action at the molecular and cellular levels.
Given the structural similarities to known psychoactive compounds, initial investigations could explore its interaction with neurotransmitter receptors and transporters, such as serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Furthermore, its potential anti-inflammatory properties warrant investigation into its effects on key inflammatory pathways, including the NF-κB and MAPK signaling cascades.
Cell-based assays using relevant human cell lines can be employed to study the compound's effects on cell proliferation, apoptosis, and inflammatory responses. Advanced techniques such as transcriptomics and proteomics can provide a comprehensive view of the global changes in gene and protein expression induced by the compound, offering valuable insights into its mechanism of action.
Development of Advanced Sustainable Synthesis Methodologies
The development of environmentally friendly and efficient synthetic methods is a critical aspect of modern chemistry. Future research on 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine should prioritize the development of sustainable synthesis methodologies.
Recent advances in the synthesis of dibenzoxepine derivatives have focused on transition-metal-free approaches, which are both economical and environmentally friendly. bohrium.com These methods often involve acid- or base-mediated cyclizations and one-pot cascade reactions. acs.orgmdpi.com For instance, a novel and efficient synthesis of dibenzo[b,e]oxepin-11(6H)-ones has been developed using a sustainable FeCl2 and Cl2CHOCH3 system. researchgate.net The application of similar strategies to the synthesis of 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine could significantly improve its accessibility.
Furthermore, the use of green solvents, catalytic reagents, and energy-efficient reaction conditions, such as microwave-assisted synthesis, should be explored. mdpi.com The development of a scalable and sustainable synthesis will be crucial for the future development and potential commercialization of this compound and its derivatives.
Application of High-Throughput Screening in Chemical Space Exploration (non-clinical)
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of large numbers of compounds. nih.gov In the context of 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine, HTS can be employed to explore the surrounding chemical space and identify derivatives with desired biological activities.
A focused library of novel 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine derivatives, designed with the aid of computational methods as described in section 9.1, could be synthesized and screened against a panel of biologically relevant targets. This could include a diverse set of receptors, enzymes, and ion channels implicated in various diseases.
The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can further guide the optimization of lead compounds. nih.gov It is important to note that this exploration would be in a non-clinical setting, aimed at identifying promising candidates for further preclinical development.
Below is a hypothetical table outlining a potential HTS campaign for 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine derivatives.
| Assay Type | Target | Library Size | Hit Criteria | Follow-up Actions |
| Radioligand Binding | 5-HT2A Receptor | 1,000 | >50% inhibition at 10 µM | IC50 determination, functional assays |
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | 1,000 | >50% inhibition at 10 µM | IC50 determination, selectivity profiling |
| Cell Viability | A549 Lung Cancer Cell Line | 1,000 | >50% growth inhibition at 10 µM | Dose-response curves, mechanism of action studies |
| Reporter Gene | NF-κB Pathway | 1,000 | >50% inhibition of signaling | Confirmation assays, target deconvolution |
Interdisciplinary Approaches Combining Chemical Synthesis, Computational Biology, and Materials Science
The full potential of 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine can be best realized through a highly interdisciplinary approach that integrates chemical synthesis, computational biology, and materials science.
The synthesis of novel derivatives, guided by computational predictions, will provide the necessary chemical matter for biological evaluation. Computational biologists can then use molecular docking and simulation techniques to model the interactions of these compounds with their biological targets, providing a deeper understanding of their mechanism of action. mdpi.com
Beyond its therapeutic potential, the unique structural features of the dibenzoxepine scaffold may also lend themselves to applications in materials science. For example, derivatives of the related dibenzo[b,f]azepine have been explored for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.gov A collaborative effort between chemists and materials scientists could explore the potential of 11H-dibenzo[b,e] researchgate.netacs.orgdioxepin-2-amine derivatives in the development of novel organic materials with interesting photophysical properties.
Q & A
Q. What are the established synthetic routes for 11H-dibenzo[b,e][1,4]dioxepin-2-amine, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step pathways, such as:
- Step 1: Functionalization of the dibenzodioxepin core using reagents like piperazine derivatives or alkylating agents (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine as a precursor) .
- Step 2: Cyclization or coupling reactions to introduce the amine group at position 2.
- Characterization:
Q. Which spectroscopic techniques are critical for confirming the structure of 11H-dibenzo[b,e][1,4]dioxepin derivatives?
Methodological Answer:
- 1H NMR: Identifies substituent patterns (e.g., methyl groups at δ 1.2–1.5 ppm, methoxy at δ 3.7–3.9 ppm) .
- ESI-HRMS: Validates molecular weights (e.g., m/z 452 [M + H]+ for spirocyclic derivatives) .
- IR Spectroscopy: Detects carbonyl groups (e.g., 11-oxo derivatives show peaks at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the 11H-dibenzo[b,e][1,4]dioxepin core influence biological activity, particularly in cannabinoid receptor interactions?
Methodological Answer:
- Key Substituents:
- Structure-Activity Relationship (SAR):
Q. What computational methods are employed to predict the binding affinity of 11H-dibenzo[b,e][1,4]dioxepin derivatives to target receptors?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina assess interactions with CB2 receptor pockets (e.g., hydrogen bonding with Ser285 and hydrophobic contacts with Val261) .
- Molecular Dynamics (MD) Simulations: Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models: Predict bioactivity using descriptors like LogP, polar surface area (PSA), and topological indices .
Q. How can researchers resolve contradictions in reported biological activities of 11H-dibenzo[b,e][1,4]dioxepin derivatives across different studies?
Methodological Answer:
- Triangulation: Cross-validate data using multiple techniques (e.g., in vitro assays + computational predictions) .
- Systematic Reviews: Meta-analyses of IC50 values across studies to identify outliers .
- Experimental Replication: Standardize conditions (e.g., cell lines, solvent controls) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
